Tau Peptide (379-408) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

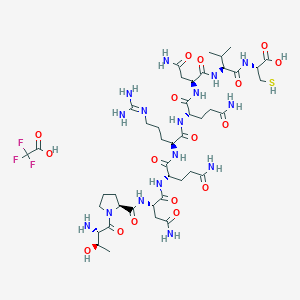

Tau Peptide (379-408) Trifluoroacetate is a non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ . It can partially block the binding of antibodies against the 396/404 tau region . The peptide is synthetic and has a molecular weight of 3263.62 .

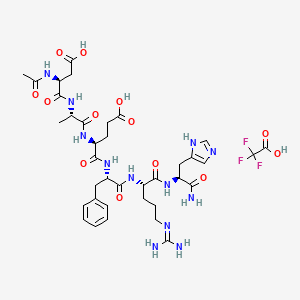

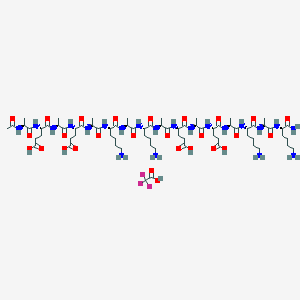

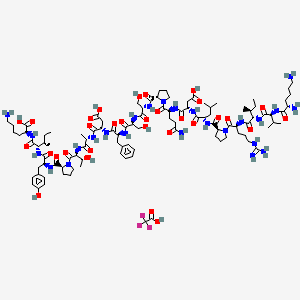

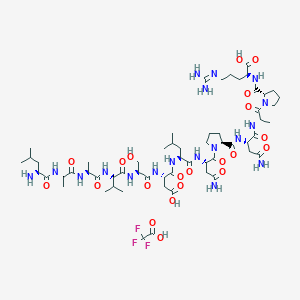

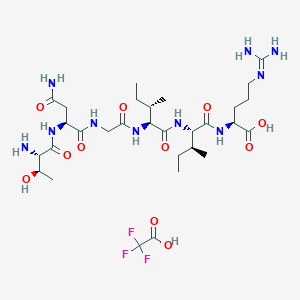

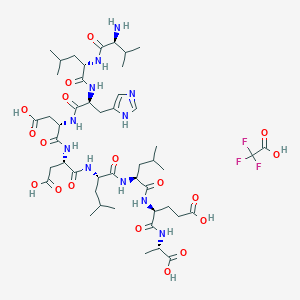

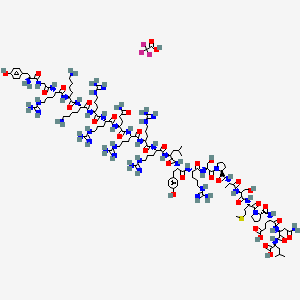

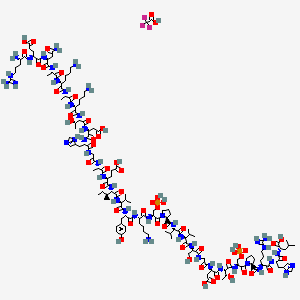

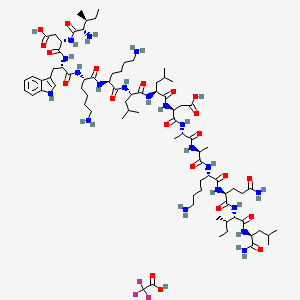

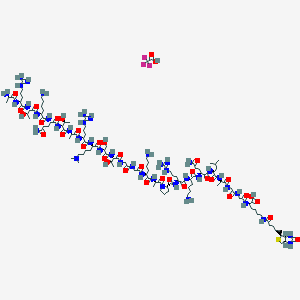

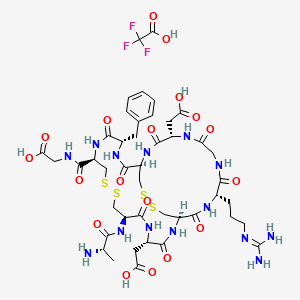

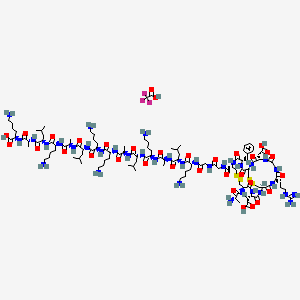

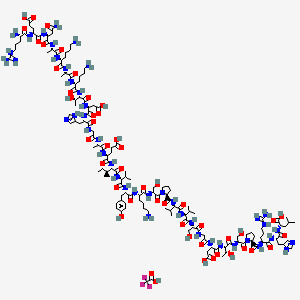

Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . The peptide sequence is H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 3263.62 and a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . It is a synthetic peptide and is stored at temperatures below -15°C .

Wissenschaftliche Forschungsanwendungen

Interaction with Aβ in Alzheimer's Disease

Research has shown that a neurotoxic aminoterminal (NH2)-derived tau fragment, which includes the Tau Peptide (379-408) region, preferentially interacts with amyloid-beta (Aβ) peptides in human Alzheimer's disease synapses. This interaction, associated with mitochondrial adenine nucleotide translocator-1 (ANT-1) and cyclophilin D, exacerbates mitochondrial dysfunction by further impairing ANT-1. This suggests a direct and synergistic toxicity of pathological amyloid precursor protein (APP) and tau products on synaptic mitochondria, highlighting a potential pathway for therapeutic intervention in Alzheimer's disease (Amadoro et al., 2012).

Vaccine Development Against Tauopathies

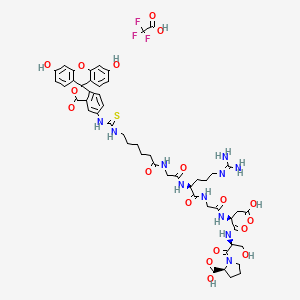

Another study explored the use of a liposome-based vaccine incorporating a synthetic phosphorylated peptide to mimic an important phospho-epitope of the protein Tau at residues pS396/pS404. This approach demonstrated that the vaccine elicited specific antisera in Tau.P301L mice, a model for tauopathy, and showed therapeutic potential by reducing indices of tauopathy in the brain without causing neuro-inflammation or other adverse neurological effects. This indicates that liposome-based vaccines carrying phosphorylated peptides of protein Tau could serve as a safe and effective treatment against tauopathies, including Alzheimer's disease (Theunis et al., 2013).

Influence on Learning and Memory

A study investigated the effects of Puerarin on the expression of hyperphosphorylated-tau and choline acetyltransferase (ChAT) in the hippocampus of Alzheimer's disease rats. The results suggested that Puerarin could attenuate neurotoxicity induced by Aβ peptides and improve learning and memory functions in Alzheimer's disease models. This indicates that treatments targeting tau phosphorylation can have beneficial effects on cognitive functions in Alzheimer's disease (Guo, 2006).

Sperm Quality in Hu Sheep

While not directly related to human health, a study on the effects of Taurine on sperm quality during room temperature storage in Hu Sheep found that Taurine, an important amino acid peptide antioxidant, could enhance the antioxidant ability of sperm and improve semen quality. This study highlights the broad biological roles of peptides and their potential applications beyond neurological research (Zhang et al., 2021).

Wirkmechanismus

Target of Action

The primary target of Tau Peptide (379-408) Trifluoroacetate is the tau protein . Tau protein is a microtubule-associated protein required for cytoskeletal stability of neuronal axons throughout normal development . The region around Ser396/Ser404 of the tau protein has received particular attention for therapeutic targeting because of its prominence and stability in diseased tissue .

Mode of Action

The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This interaction with its targets may lead to changes in the tau protein’s function and structure .

Biochemical Pathways

It is known that the tau protein, when hyperphosphorylated, may aggregate into toxic assemblies that collectively lead to neurodegeneration . Therefore, the peptide’s interaction with the tau protein could potentially influence these aggregation pathways.

Result of Action

The result of this compound’s action is the partial blocking of the binding of antibodies against the 396/404 tau region . This could potentially influence the aggregation of the tau protein, thereby affecting the progression of neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

Tau Peptide (379-408) Trifluoroacetate can partially block the binding of antibodies against the 396/404 tau region This suggests that it interacts with these antibodies, potentially altering their function

Cellular Effects

In tauopathies, the tau protein becomes hyperphosphorylated and forms intracellular neurofibrillary tangles this compound, being a non-phosphorylated analog, could potentially influence these processes

Molecular Mechanism

It is known to interact with antibodies against the 396/404 tau region

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZRZJHNUGVRBV-YYFYSCIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H229F3N44O48 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3377.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.